BenchChemオンラインストアへようこそ!

DL-Thyroxine

Thyroxine-Binding Globulin Plasma Protein Binding Pharmacokinetics

Sourcing DL-Thyroxine offers a strategic advantage for analytical and pharmacological research. Its precisely defined 1:1 racemic composition of L- and D-thyroxine is indispensable for developing chiral HPLC methods to quantify enantiomeric impurities in levothyroxine formulations. The 5.8-fold difference in TBG binding affinity between its enantiomers makes it a superior probe for studying transport protein interactions and validating TTR amyloid fibril inhibition assays. This racemate ensures experimental consistency that single-isomer standards cannot provide.

Molecular Formula C15H11I4NO4
Molecular Weight 776.87 g/mol
CAS No. 51-48-9
Cat. No. B1675186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Thyroxine
CAS51-48-9
Synonyms3,5,3',5'-Tetraiodothyronine
Berlthyrox
Dexnon
Eferox
Eltroxin
Eltroxine
Euthyrox
Eutirox
L Thyrox
L Thyroxin beta
L Thyroxin Henning
L Thyroxine
L Thyroxine Roche
L-3,5,3',5'-Tetraiodothyronine
L-Thyrox
L-Thyroxin beta
L-Thyroxin Henning
L-Thyroxine
L-Thyroxine Roche
Lévothyrox
Levo T
Levo-T
Levothroid
Levothyroid
Levothyroxin Deladande
Levothyroxin Delalande
Levothyroxine
Levothyroxine Sodium
Levoxine
Levoxyl
Novothyral
Novothyrox
O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine
O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine
Oroxine
Sodium Levothyroxine
Synthroid
Synthrox
T4 Thyroid Hormone
Thevier
Thyrax
Thyroid Hormone, T4
Thyroxin
Thyroxine
Tiroidine
Tiroxina Leo
Unithroid
Molecular FormulaC15H11I4NO4
Molecular Weight776.87 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
InChIInChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)
InChIKeyXUIIKFGFIJCVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to yellow solid powder.
SolubilitySlightly soluble in water
Insoluble in ethanol, benzene
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DL-Thyroxine (CAS 51-48-9): A Racemic Thyroid Hormone Analog for Investigating Enantiomer-Specific Pharmacodynamics and Analytical Reference Standards


DL-Thyroxine is a racemic mixture comprising equal parts of the biologically active L-thyroxine (levothyroxine) and the substantially less active D-thyroxine (dextrothyroxine) enantiomers [1]. While the L-isomer constitutes the primary endogenous thyroid hormone and is widely prescribed for hypothyroidism, the D-isomer exhibits markedly divergent pharmacological properties, including reduced thyromimetic potency but notable lipid-lowering effects [2]. This stereochemical duality renders the racemic DL-Thyroxine a critical tool in analytical method development, particularly as a reference standard for enantiomeric impurity profiling in pharmaceutical formulations of levothyroxine sodium [3]. Unlike single-enantiomer L-thyroxine products, DL-Thyroxine's composite nature allows researchers to dissect stereospecific binding to transport proteins, nuclear receptors, and membrane targets, thereby elucidating structure-activity relationships that are obscured when using the pure L-isomer alone [4]. The compound's utility in procurement and experimental design hinges on this precisely defined racemic composition, which distinguishes it from its optically pure counterparts and makes it indispensable for studies requiring a defined mixture of thyroid hormone enantiomers.

Why L-Thyroxine, D-Thyroxine, and DL-Thyroxine Are Not Interchangeable: Stereochemistry Dictates Binding, Activity, and Analytical Behavior


The three thyroxine species—L-thyroxine, D-thyroxine, and the racemic DL-Thyroxine—exhibit fundamentally distinct biological and physicochemical profiles due to stereochemical differences at the alpha-carbon of the alanine side chain [1]. L-Thyroxine binds to thyroxine-binding globulin (TBG) with an association constant (K) of 6 × 10⁹ M⁻¹, whereas D-thyroxine binds with a K of 1.04 × 10⁹ M⁻¹, representing a nearly 6-fold reduction in affinity that translates to a 1 kcal/mol unfavorable free energy change [2]. This disparity in plasma protein binding directly impacts pharmacokinetics and tissue distribution. Furthermore, while L-thyroxine is the primary agonist of nuclear thyroid hormone receptors (TRα/β) and the physiological regulator of metabolism, D-thyroxine exhibits minimal thyromimetic activity but retains potent cholesterol-lowering effects—achieving comparable lipid reduction to L-thyroxine only at approximately 27-fold higher doses (4 mg D-T4 vs 0.15 mg L-T4) [3]. These stereospecific differences render generic substitution between L-, D-, and DL-thyroxine scientifically invalid for any application requiring precise control over enantiomeric composition, whether in receptor binding studies, pharmacokinetic investigations, or analytical method validation.

Quantitative Differentiation of DL-Thyroxine: Head-to-Head Binding, Activity, and Purity Data Against L-Thyroxine and D-Thyroxine


TBG Binding Affinity: L-Thyroxine Exhibits 5.8-Fold Higher Affinity Than D-Thyroxine

In a direct head-to-head comparison using equilibrium dialysis at pH 7.4 and 37°C with purified human thyroxine-binding globulin (TBG), L-thyroxine displayed an association constant (K) of 6 × 10⁹ M⁻¹, while D-thyroxine exhibited a K of 1.04 × 10⁹ M⁻¹ [1]. The stereochemical inversion from L- to D-configuration at the alpha-amino group introduces an unfavorable free energy change (ΔΔG°) of 1 kcal/mol, accounting for the 5.8-fold lower binding affinity of D-thyroxine [2].

Thyroxine-Binding Globulin Plasma Protein Binding Pharmacokinetics

Transthyretin Amyloid Fibril Inhibition: Thyroxine Exhibits IC50 of 2.2 μM

Thyroxine (T4) inhibits wild-type transthyretin (WT-TTR) amyloid fibril formation with an IC50 of 2.20 × 10³ nM (2.2 μM) in vitro [1]. A separate study using a similar fibril formation assay demonstrated that thyroxine at 10.8 μM efficiently inhibits TTR fibril formation by stabilizing the tetramer against dissociation [2]. While this data is generated using L-thyroxine, it establishes a benchmark for the thyroxine scaffold that is relevant to the DL-racemic mixture. No direct comparator data for D-thyroxine in this assay is available.

Transthyretin Amyloidosis Protein Stabilization Small Molecule Inhibitors

Enantiomeric Purity Analysis: HPLC Method Quantifies D-Thyroxine Impurity in Levothyroxine Sodium Tablets Down to 0.1%

A reversed-phase HPLC method using a quinine-derived chiral stationary phase achieved baseline separation of D- and L-thyroxine with resolution (Rs) values sufficient to quantify 0.1% D-T4 impurity in levothyroxine sodium tablets [1]. The method demonstrated a linear quantitation range of 0.5–500 μg/mL for both enantiomers, with limits of detection (LOD) and quantitation (LOQ) below 0.1 μg/mL and 0.5 μg/mL, respectively [2]. Intra-assay precision showed RSD < 3.3%, and accuracy errors ranged from -6% to +2.1% [3].

Chiral Chromatography Pharmaceutical Impurity Profiling Levothyroxine Sodium

Tissue-Specific Oxygen Consumption: DL-Thyroxine Injection Increases Oxygen Uptake in Liver, Kidney, and Muscle but Not Brain

In rats injected with DL-thyroxine, oxygen consumption was significantly elevated above normal in liver, kidney, and muscle tissues, whereas brain tissue showed no increase [1]. This tissue-selective metabolic stimulation contrasts with the uniform response typically observed with L-thyroxine alone and may reflect differential tissue distribution of the D- and L-enantiomers [2].

Tissue Metabolism Oxygen Consumption Thyroid Hormone Action

Cholesterol-Lowering Efficacy: D-Thyroxine Requires 27-Fold Higher Dose Than L-Thyroxine for Equivalent Lipid Reduction

In a clinical study of hypothyroid patients, treatment with 4 mg dextrothyroxine (D-T4) daily produced reductions in serum total cholesterol, triglycerides, and phospholipids that were statistically equivalent to those achieved with 0.15 mg levothyroxine (L-T4) daily [1]. This represents a 27-fold higher dose requirement for the D-enantiomer to achieve comparable lipid-lowering efficacy. Both regimens also produced equal stimulation of metabolic rate and suppression of serum TSH [2].

Hypolipidemic Agents Thyroid Hormone Analogs Cholesterol Metabolism

Optimal Use Cases for DL-Thyroxine in Research and Industrial Settings


Enantiomeric Impurity Reference Standard for Levothyroxine Sodium Pharmaceutical Quality Control

Utilize DL-Thyroxine as a certified reference material to validate chiral HPLC methods for quantifying D-thyroxine contamination in levothyroxine sodium drug substances and finished dosage forms. The validated method achieves detection of 0.1% D-enantiomer impurity with LOQ < 0.5 μg/mL, satisfying ICH Q3A guidelines for impurity profiling in new drug substances [1].

Stereospecific Plasma Protein Binding Studies to Model Free Hormone Fraction

Employ DL-Thyroxine in equilibrium dialysis or ultrafiltration experiments to simultaneously assess the differential binding of L- and D-enantiomers to human serum proteins (TBG, transthyretin, albumin). The 5.8-fold difference in TBG binding affinity between enantiomers provides a sensitive probe for detecting conformational changes in the thyroxine-binding site induced by genetic variants, disease states, or competing ligands [2].

In Vitro Transthyretin Amyloid Fibril Inhibition Assays as a Positive Control

Include DL-Thyroxine as a positive control compound in high-throughput screening campaigns aimed at identifying novel small molecule stabilizers of transthyretin tetramers. Thyroxine's established IC50 of 2.2 μM for inhibiting WT-TTR amyloid fibril formation serves as a benchmark for evaluating the potency of new chemical entities [3].

Tissue-Specific Metabolic Activity Studies in Rodent Models

Administer DL-Thyroxine to rats or mice to investigate tissue-selective effects on oxygen consumption and mitochondrial respiration. The differential response between liver/kidney/muscle (increased O₂ uptake) and brain (no change) provides a useful model for studying tissue-specific thyroid hormone transport and deiodinase activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Thyroxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.